Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It functions as an immunosuppressant by inhibiting pyrimidine synthesis. []
Relevance: While Leflunomide doesn't share the exact core structure of N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, its active metabolite, teriflunomide, exhibits a similar pharmacophore to malononitrilamide (discussed below), which itself is structurally analogous to the target compound. This similarity lies in the presence of a β-keto amide with an enolic hydroxyl group. This structural feature is crucial for the immunosuppressive effects observed in malononitrilamide and potentially relevant to the target compound's activity. []
Malononitrilamide (MNA)
Compound Description: Malononitrilamide is the primary metabolite of Leflunomide and is considered the key active component responsible for its immunosuppressive activity. []
Relevance: Malononitrilamide serves as a critical structural analog for understanding the potential activity of N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Both compounds share a β-keto amide functionality with an enolic hydroxyl group. This shared pharmacophore suggests that N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide might also possess immunosuppressive properties, similar to malononitrilamide. []
N-(4-Chlorophenyl)-2-hydroxynicotinamide
Compound Description: This compound served as a central building block in a study exploring the anti-inflammatory potential of N-(4-chlorophenyl)-2-substituted nicotinamides. []
Relevance: N-(4-chlorophenyl)-2-hydroxynicotinamide exhibits significant structural similarity to N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Both compounds share the core structure of a 2-hydroxypyridine-3-carboxamide. The main differences lie in the substituents at the nitrogen of the carboxamide and the presence of a 2-chlorobenzyl group at the nitrogen in the 1-position of the pyridine ring in the target compound. These structural similarities suggest that N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide might possess anti-inflammatory properties. []
Compound Description: This compound served as the starting material in a study that aimed to synthesize and analyze the crystal structures of various 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives. []
Relevance: This compound shares the core 2-oxo-1,2-dihydropyridine-3-carboxamide structure with N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. While it lacks the 1-(2-chlorobenzyl) and N-(4-bromophenyl) substituents, the presence of the shared core structure suggests a potential relationship in their chemical reactivity and potential biological activities. []
Compound Description: This specific tosylate salt exhibits therapeutic potential for treating chronic obstructive pulmonary disease (COPD). [, ]
Relevance: While structurally more complex, this compound shares the core 2-oxo-1,2-dihydropyridine-3-carboxamide motif with N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The shared core structure, despite significant differences in the substituents, indicates a potential connection in their chemical properties and possible biological activities. [, ]
Compound Description: SR147778 acts as a potent, selective, and orally active CB1 receptor antagonist. It has been studied for its potential in treating conditions where the endocannabinoid system is implicated. []
Relevance: Although SR147778 belongs to the pyrazole-3-carboxamide class, its structural features, particularly the presence of a carboxamide group linked to an aromatic ring and a substituted piperidine ring, bear resemblance to N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This similarity highlights the potential for exploring the target compound's interaction with cannabinoid receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.